molecular formula C24H19FN2O2S B11060791 2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide

2-(benzyloxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11060791
M. Wt: 418.5 g/mol
InChI Key: ZOISFEJUMVIQPA-UHFFFAOYSA-N
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Description

2-(BENZYLOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or thiazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(BENZYLOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(BENZYLOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLOXY)-N-{5-[(4-FLUOROPHENYL)METHYL]-13-THIAZOL-2-YL}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C24H19FN2O2S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylmethoxybenzamide

InChI

InChI=1S/C24H19FN2O2S/c25-19-12-10-17(11-13-19)14-20-15-26-24(30-20)27-23(28)21-8-4-5-9-22(21)29-16-18-6-2-1-3-7-18/h1-13,15H,14,16H2,(H,26,27,28)

InChI Key

ZOISFEJUMVIQPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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